2-Propanone, (2,4-dinitrophenyl)hydrazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Identification and Characterization of Aldehydes and Ketones:

2,4-DNPhydrazone is a classic and valuable tool for the identification and characterization of aldehydes and ketones. It reacts readily with the carbonyl group (C=O) of aldehydes and ketones to form crystalline derivatives with distinct melting points. These melting points serve as a fingerprint for the specific aldehyde or ketone, allowing for its identification. Additionally, the ease of preparation and the characteristic orange-red color of the 2,4-DNPhydrazone derivatives make them readily observable and identifiable.

Qualitative Analysis of Mixtures:

Due to its selective reaction with aldehydes and ketones, 2,4-DNPhydrazone can be used for the qualitative analysis of mixtures containing these functional groups. By performing the derivatization reaction and observing the formation of precipitates (crystalline derivatives), researchers can confirm the presence of aldehydes or ketones in the mixture. This qualitative analysis helps in understanding the overall composition of the mixture and guiding further separation and purification steps.

Monitoring of Reaction Progress:

The formation of 2,4-DNPhydrazone derivatives can be used to monitor the progress of reactions involving aldehydes or ketones. As the reaction progresses, the amount of starting material (aldehyde or ketone) decreases, leading to a corresponding decrease in the formation of the 2,4-DNPhydrazone derivative. This can be monitored visually by observing the decrease in the intensity of the orange-red color of the precipitate or quantitatively by measuring the yield of the derivative.

Confirmation of Synthesis:

After synthesizing a new compound containing an aldehyde or ketone group, 2,4-DNPhydrazone formation can be used to confirm the successful synthesis. Comparing the melting point of the obtained derivative with the reported value for the expected product serves as a verification step, ensuring the desired compound was formed.

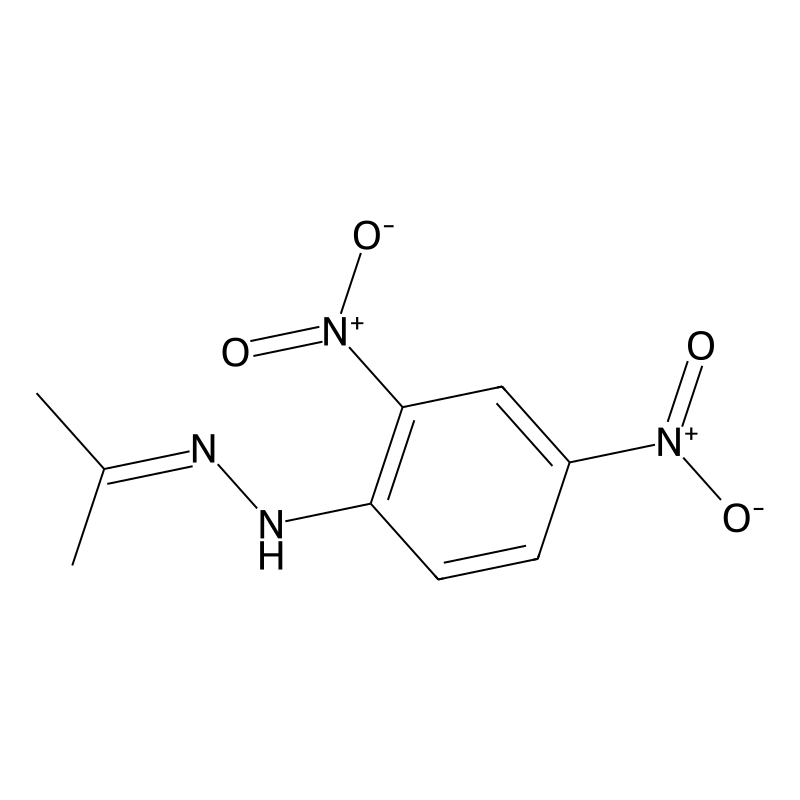

2-Propanone, (2,4-dinitrophenyl)hydrazone is a chemical compound formed from the reaction between 2,4-dinitrophenylhydrazine and acetone (2-propanone). It belongs to the class of dinitrophenylhydrazones, which are derivatives of hydrazones characterized by the presence of two nitro groups on the phenyl ring. The molecular formula for 2-Propanone, (2,4-dinitrophenyl)hydrazone is C₉H₁₀N₄O₄, and its structure can be represented by the InChI string: InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3 .

The formation of 2-Propanone, (2,4-dinitrophenyl)hydrazone occurs through a condensation reaction, specifically a nucleophilic addition-elimination reaction. In this process, the hydrazine component adds to the carbonyl group of acetone, forming an intermediate that subsequently loses a water molecule. This reaction is crucial for identifying carbonyl compounds like aldehydes and ketones .

Reaction Mechanism- Nucleophilic Addition: The nitrogen atom in 2,4-dinitrophenylhydrazine attacks the carbon atom of the carbonyl group in acetone.

- Elimination: A water molecule is eliminated, leading to the formation of the hydrazone product.

This mechanism can be summarized as follows:

Compounds like 2-Propanone, (2,4-dinitrophenyl)hydrazone exhibit diverse biological activities. They have been studied for their potential antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. Specifically, these derivatives are noted for their ability to inhibit enzymes such as soybean lipoxygenase and renal prostaglandin synthetase .

Mechanism of Action

The biological activity is primarily attributed to their ability to form stable complexes with various biological targets, disrupting normal biochemical pathways. These compounds often interact with reactive oxygen species and can modulate inflammatory responses.

The synthesis of 2-Propanone, (2,4-dinitrophenyl)hydrazone typically involves a one-step condensation reaction between acetone and 2,4-dinitrophenylhydrazine in an appropriate solvent such as ethanol or methanol. The general procedure includes:

- Mixing equimolar amounts of acetone and 2,4-dinitrophenylhydrazine.

- Heating the mixture under reflux conditions to facilitate the reaction.

- Allowing the solution to cool and precipitating the product by adding water or an organic solvent.

This method yields a solid product that can be purified through recrystallization .

2-Propanone, (2,4-dinitrophenyl)hydrazone has several applications:

- Analytical Chemistry: It serves as a reagent in qualitative tests for carbonyl compounds.

- Biological Research: Due to its biological activities, it is used in studies aimed at discovering new pharmaceuticals.

- Chemical Synthesis: It acts as an intermediate in various organic synthesis processes.

Research has indicated that 2-Propanone, (2,4-dinitrophenyl)hydrazone interacts with several biomolecules through hydrogen bonding and π-π stacking interactions. These interactions are critical for its biological efficacy and selectivity towards specific targets within biochemical pathways .

Notable Interactions- Inhibition of lipoxygenase enzymes.

- Modulation of inflammatory cytokines.

Several compounds share structural similarities with 2-Propanone, (2,4-dinitrophenyl)hydrazone:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Acetophenone 2,4-Dinitrophenylhydrazone | Dinitrophenylhydrazone derivative | Derived from acetophenone; different biological profile |

| Benzaldehyde 2,4-Dinitrophenylhydrazone | Dinitrophenylhydrazone derivative | Exhibits distinct reactivity due to aromatic nature |

| Propanamide 2,4-Dinitrophenylhydrazone | Dinitrophenylhydrazone derivative | Shows unique interactions due to amide functionality |

Uniqueness

What sets 2-Propanone, (2,4-dinitrophenyl)hydrazone apart is its specific reactivity with ketones compared to aldehyde derivatives. Its unique combination of properties makes it particularly valuable in both analytical chemistry and medicinal research .

XLogP3

LogP

GHS Hazard Statements

H228 (50%): Flammable solid [Danger Flammable solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant